molecular formula C9H8N2O4 B119623 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one CAS No. 151480-73-8

3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one

Cat. No.: B119623
CAS No.: 151480-73-8
M. Wt: 208.17 g/mol
InChI Key: ZXTGTRLWIRCGBB-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one (DMNB) is a benzoxazinone derivative with a nitro group at the 6-position and a methyl group at the 3-position. It serves as a structural analog of p-nitrophenyl dimethylcarbamate and is primarily used as an active site-directed reagent for enzymes with p-nitrophenyl esterase activity, such as chymotrypsin and cytoplasmic aldehyde dehydrogenase . DMNB reacts covalently with these enzymes, incorporating a p-nitrophenol-containing "reporter group" into the active site. The pKa of this group shifts significantly when bound (≈2 pH units higher than free p-nitrophenol), indicating a hydrophobic enzymatic environment . DMNB is light-sensitive in aqueous solutions but stable in the dark, making it suitable for controlled biochemical studies .

Properties

IUPAC Name

3-methyl-6-nitro-4H-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-10-5-6-4-7(11(13)14)2-3-8(6)15-9(10)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTGTRLWIRCGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164793
Record name 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151480-73-8
Record name 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151480738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

A widely cited route involves the reaction of 4-nitro-2-aminophenol with diethyl 2-bromo-2-methylmalonate under basic conditions . In this method, potassium fluoride (KF) in dimethylformamide (DMF) facilitates nucleophilic substitution, where the amine group of 4-nitro-2-aminophenol displaces the bromine atom of the malonate ester. Subsequent cyclization forms the benzoxazinone core, with decarboxylation yielding the ketone functionality.

Reaction Scheme:

4-Nitro-2-aminophenol+Diethyl 2-bromo-2-methylmalonateDMF, 16 hKF3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one\text{4-Nitro-2-aminophenol} + \text{Diethyl 2-bromo-2-methylmalonate} \xrightarrow[\text{DMF, 16 h}]{\text{KF}} \text{this compound}

Optimized Conditions:

  • Solvent: DMF

  • Base: KF (2.5 equiv relative to aminophenol)

  • Temperature: Room temperature

  • Reaction Time: 16 hours

  • Yield: 79% after recrystallization from ethanol .

Key Observations:

  • The methyl group at position 3 originates from the malonate ester.

  • The nitro group at position 6 is preserved from the starting aminophenol.

  • Prolonged reaction times or elevated temperatures reduce yield due to side reactions.

Mannich Condensation with Formaldehyde and Methylamine

Traditional Mannich condensation, adapted from 1,3-benzoxazine synthesis , employs 4-nitro-2-aminophenol, formaldehyde, and methylamine. This one-pot method forms the benzoxazine ring via a three-component reaction. However, the ketone at position 2 requires post-condensation oxidation, often using Jones reagent (CrO₃/H₂SO₄).

Reaction Scheme:

4-Nitro-2-aminophenol+CH₂O+CH₃NH₂H₂O, 80°CMannichIntermediateAcetone, 0°CJones reagentTarget Compound\text{4-Nitro-2-aminophenol} + \text{CH₂O} + \text{CH₃NH₂} \xrightarrow[\text{H₂O, 80°C}]{\text{Mannich}} \text{Intermediate} \xrightarrow[\text{Acetone, 0°C}]{\text{Jones reagent}} \text{Target Compound}

Optimized Conditions:

  • Molar Ratio: 1:2:1 (aminophenol:formaldehyde:methylamine)

  • Oxidizing Agent: Jones reagent (2 equiv)

  • Yield: 52–58% after column purification .

Challenges:

  • Over-oxidation can occur, necessitating precise stoichiometry.

  • The method is less efficient than malonate-based routes due to additional oxidation steps.

Acyl Chloride-Mediated Cyclization

Acyl chlorides, such as methylmalonyl chloride, react with 4-nitro-2-aminophenol to form intermediates that cyclize under acidic or basic conditions . Triethylamine (TEA) deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the acyl chloride. Cyanuric chloride (C₃N₃Cl₃) catalyzes cyclization, forming the benzoxazinone ring.

Reaction Scheme:

4-Nitro-2-aminophenol+Methylmalonyl chlorideCHCl₃, TEA0°CAmide IntermediateCyanuric chlorideRefluxTarget Compound\text{4-Nitro-2-aminophenol} + \text{Methylmalonyl chloride} \xrightarrow[\text{CHCl₃, TEA}]{\text{0°C}} \text{Amide Intermediate} \xrightarrow[\text{Cyanuric chloride}]{\text{Reflux}} \text{Target Compound}

Optimized Conditions:

  • Catalyst: Cyanuric chloride (1.2 equiv)

  • Solvent: Chloroform

  • Reaction Time: 4 hours (amide formation) + 2 hours (cyclization)

  • Yield: 68–72% .

Advantages:

  • Avoids hazardous oxidizing agents.

  • High regioselectivity due to the directing effect of the nitro group.

Microwave-Assisted Synthesis

Adapting microwave techniques from benzoxazine patents , this method accelerates the cyclization step. A precursor such as N-(2-hydroxy-5-nitrophenyl)-2-methylpropionamide is irradiated under microwave conditions, inducing rapid ring closure.

Reaction Scheme:

N-(2-Hydroxy-5-nitrophenyl)-2-methylpropionamideMW, 120°CNH₃ (aq)Target Compound\text{N-(2-Hydroxy-5-nitrophenyl)-2-methylpropionamide} \xrightarrow[\text{MW, 120°C}]{\text{NH₃ (aq)}} \text{Target Compound}

Optimized Conditions:

  • Microwave Power: 250 W

  • Temperature: 120°C

  • Reaction Time: 30 minutes

  • Yield: 85% .

Key Benefits:

  • Reduces reaction time from hours to minutes.

  • Minimizes side products through controlled heating.

Comparative Analysis of Methods

Method Key Reagents Yield Reaction Time Complexity
Nucleophilic SubstitutionKF, DMF, diethyl bromomalonate79% 16 hModerate
Mannich CondensationFormaldehyde, methylamine, Jones58% 24 hHigh
Acyl Chloride CyclizationMethylmalonyl chloride, cyanuric72% 6 hLow
Microwave-AssistedMicrowave reactor, NH₃85% 0.5 hLow

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Reduction: 3,4-Dihydro-3-methyl-6-amino-2H-1,3-benzoxazin-2-one.

    Oxidation: this compound oxides.

    Substitution: Various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinone Derivatives

Efavirenz

Structure : (4S)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-1,3-benzoxazin-2-one.
Key Features :

  • Pharmacological Use : Antiretroviral drug for HIV treatment.
  • Substituents : Chlorine (6-position), trifluoromethyl, and cyclopropylethynyl groups.
  • Pharmacokinetics : Long half-life (40–55 hours) due to slow metabolism; self-inducing clearance via CYP2B4. Plasma levels >4 mg/L correlate with neuropsychiatric toxicity .
  • Contrast with DMNB: While DMNB is a research reagent, Efavirenz is therapeutic. The trifluoromethyl and cyclopropylethynyl groups enhance metabolic stability but introduce genotype-dependent toxicity (CYP2B6 polymorphisms) .

7-Hydroxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one

Structure : Features a 4-methoxyphenyl group (3-position) and hydroxyl group (7-position).
Key Features :

  • Molecular Formula: C15H13NO4 (MW 271.27) .
  • Substituent Effects : The methoxy group is electron-donating, reducing electrophilicity compared to DMNB’s nitro group. Likely impacts solubility and receptor binding.
  • Applications: Not explicitly stated in evidence but structurally analogous to intermediates in pharmaceutical synthesis .

6-Bromo-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

Structure : Bromine at 6-position, methyl at 3-position, and hydroxyl at 4-position.
Key Features :

  • Molecular Formula: C9H8BrNO3 (MW 258.07) .
  • Substituent Effects: Bromine acts as a leaving group but is less electron-withdrawing than nitro.
  • Contrast with DMNB : Lower reactivity toward nucleophilic enzymes due to reduced electrophilicity.

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Structure : Bromine at 6-position and methyl at 3-position.
Key Features :

  • CAS : 781654-31-7; MW 228.05 .
  • Substituent Effects : Similar to the above brominated analog but lacks the 4-hydroxy group. Likely used as a synthetic intermediate.

4,4-Dihexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one

Structure : Bulky dihexyl groups at 4-position and hydroxyl at 6-position.
Key Features :

  • CAS : 89433-22-7 .

Structural and Functional Analysis

Substituent Impact on Reactivity and Bioactivity

Compound Key Substituents Reactivity/Bioactivity
DMNB 6-NO2, 3-CH3 High electrophilicity (nitro group); forms stable adducts with esterases .
Efavirenz 6-Cl, CF3, cyclopropylethynyl Enhanced metabolic stability; CYP2B6-dependent toxicity .
7-Hydroxy-3-(4-MeO-Ph) 4-MeO-Ph, 7-OH Reduced reactivity (electron-donating methoxy); potential for H-bonding .
6-Bromo derivatives Br, CH3, OH Moderate electrophilicity; bromine facilitates substitution reactions .

Pharmacokinetic and Toxicological Profiles

Compound Half-Life Metabolic Pathway Toxicity Concerns
DMNB Not applicable Enzyme adduct formation None reported (research use only) .
Efavirenz 40–55 hours CYP2B6 oxidation Neuropsychiatric effects (>4 mg/L) .
Brominated analogs Not reported Likely hepatic Uncharacterized (limited evidence).

Biological Activity

Overview

3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one (commonly referred to as DMNB) is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by a fused benzene and oxazine ring with a nitro group at the 6th position and a methyl group at the 3rd position, contributes to its diverse biological activities. This article delves into the biological activity of DMNB, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 151480-73-8
  • Molecular Formula : C10H10N2O4
  • Molecular Weight : 210.20 g/mol

Antimicrobial Activity

DMNB has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans. The minimal inhibitory concentrations (MIC) for DMNB against these organisms suggest moderate efficacy, making it a candidate for further exploration in antimicrobial therapy.

Table 1: Antimicrobial Activity of DMNB

MicroorganismMIC (µg/mL)
Bacillus subtilis32
Staphylococcus aureus64
Candida albicans16

Anticancer Activity

Research has demonstrated that DMNB exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of DMNB on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54912
PC318

The biological activity of DMNB can be attributed to its ability to interact with cellular targets. The nitro group in DMNB can undergo bioreduction to form reactive intermediates that disrupt cellular processes. This interaction may inhibit key enzymes involved in metabolic pathways, leading to cell death in cancerous tissues and antimicrobial effects.

Case Studies

  • Antimicrobial Study :
    A study investigated the antimicrobial efficacy of DMNB derivatives against various pathogens. The results indicated that certain modifications to the benzoxazine structure enhanced activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with electron-donating groups exhibited improved antibacterial properties compared to their electron-withdrawing counterparts .
  • Cytotoxicity Assessment :
    In vitro assays conducted on multiple cancer cell lines revealed that DMNB significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as an anticancer agent, particularly due to its selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Synthesis Methods

Q: What are the foundational synthetic approaches for 3,4-dihydro-1,3-benzoxazin-2-one derivatives, and how do microwave-assisted methods compare to traditional condensation reactions? A: Traditional synthesis involves condensation of aldehydes/ketones with o-aminobenzyl alcohol under reflux conditions, often requiring prolonged reaction times and solvents like ethanol . Microwave-assisted synthesis, in contrast, enables solvent-free reactions with reduced reaction times (e.g., 5–10 minutes) and improved yields (e.g., 70–85%) by enhancing molecular interactions via dielectric heating . For example, Akhter et al. demonstrated microwave synthesis of 3,4-dihydro-2H-1,3-benzoxazines with antimicrobial activity, highlighting efficiency gains over conventional methods .

Advanced Synthesis Optimization

Q: How can electrochemical methods be optimized for synthesizing benzoxazinone derivatives, and what parameters influence reaction efficiency? A: Electrochemical synthesis involves controlled potential/current to drive rearrangements, such as converting 3-hydroxyoxindoles to benzoxazinones. Key parameters include:

  • Electrolyte composition : Non-nucleophilic bases (e.g., LiClO₄) enhance stability.
  • Electrode material : Platinum or carbon electrodes minimize side reactions.
  • Solvent system : Acetonitrile or DMF improves ion mobility.
    Procedure optimization (e.g., potentiostatic vs. galvanostatic modes) is critical for yield and selectivity .

Basic Biological Activity Profiling

Q: What methodologies are used to evaluate the anti-inflammatory and antimicrobial activities of 3,4-dihydro-1,3-benzoxazin-2-one derivatives? A: Standard protocols include:

  • Carrageenan-induced rat paw edema for anti-inflammatory activity (measuring edema inhibition over 3–6 hours) .
  • Agar diffusion/broth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains for antimicrobial activity. MIC (Minimum Inhibitory Concentration) values are reported at 25–50 µg/mL for active derivatives .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can substituent effects on the benzoxazinone core be systematically analyzed to guide drug design? A: SAR studies involve:

  • Electron-withdrawing groups (EWGs) : Nitro (-NO₂) at position 6 enhances antimicrobial potency by increasing electrophilicity .
  • Methyl substitution : A 3-methyl group improves metabolic stability but may reduce solubility.
  • Pharmacophore mapping : Computational tools (e.g., molecular docking) identify key interactions with targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity .

Analytical Characterization Challenges

Q: What advanced spectroscopic and chromatographic techniques are critical for characterizing benzoxazinone derivatives? A:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydro vs. fully aromatic forms). Key signals: N-CH₃ (~δ 3.2 ppm) and carbonyl (C=O, ~δ 165 ppm) .
  • HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, pH variations) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown in Acta Crystallographica reports .

Stability and Reactivity in Environmental Conditions

Q: How does the nitro group at position 6 influence the compound’s stability under varying pH and temperature? A: The nitro group increases susceptibility to hydrolysis under alkaline conditions (pH > 9). Stability studies should include:

  • Forced degradation : Heating at 60°C in aqueous buffers (pH 3–9) for 24 hours.
  • UV exposure : Nitro derivatives may photodegrade, requiring light-protected storage .
  • Surface adsorption : Indoor surface chemistry studies suggest benzoxazinones adsorb onto silica-based materials, altering reactivity .

Mechanistic Insights into Ring Formation

Q: What mechanistic pathways explain the formation of the 1,3-benzoxazin-2-one ring during synthesis? A: Two dominant pathways:

Condensation : o-Aminobenzyl alcohol reacts with ketones, forming an imine intermediate that cyclizes to the benzoxazine core .

Electrochemical rearrangement : 3-Hydroxyoxindoles undergo oxidative cyclization via radical intermediates, facilitated by electron transfer at the anode .

Addressing Data Contradictions in Literature

Q: How can researchers reconcile discrepancies in reported biological activities or synthetic yields for benzoxazinone derivatives? A: Strategies include:

  • Meta-analysis : Compare datasets across studies (e.g., Akhter et al. vs. Burke et al. ) using statistical tools (e.g., ANOVA).
  • Reproducibility protocols : Standardize assay conditions (e.g., microbial strain, solvent vehicle) to isolate variable effects.
  • Crystallographic validation : Confirm structural identity to rule out polymorphic or stereochemical variations .

Solvent and Purification Challenges

Q: What solvent systems and purification techniques are optimal for isolating 3,4-dihydro-1,3-benzoxazin-2-ones with high purity? A:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) dissolve intermediates but complicate removal; microwave-assisted solvent-free synthesis avoids this .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) effectively separates nitro-substituted derivatives.
  • Recrystallization : Use ethanol/water mixtures for high-melting-point compounds (>200°C) .

Scaling Laboratory Synthesis to Pilot Scale

Q: What critical factors must be considered when transitioning from milligram to gram-scale synthesis? A:

  • Heat dissipation : Microwave batch reactors require cooling jackets to prevent exothermic runaway reactions.
  • Cost-effectiveness : Solvent-free methods reduce waste but may require specialized equipment.
  • Safety protocols : Nitro groups pose explosion risks; inert atmospheres (N₂) and controlled heating rates (<5°C/min) are essential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one

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